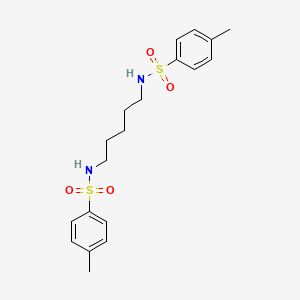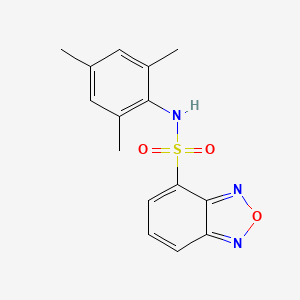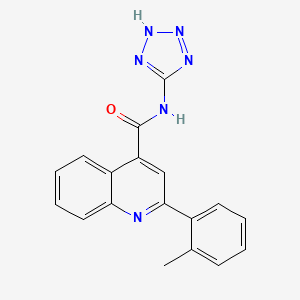
2-Methyl-5-(thiophen-3-YL)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole: , also known by its systematic name 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene , is a heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHNS
Molecular Weight: 414.586 g/mol
Appearance: Solid
Storage Conditions: Room temperature, sealed, dry, and away from light.
Méthodes De Préparation
Synthetic Routes:
-
Cyclopentadiene Derivative Approach
- Start with cyclopentadiene and react it with 2-methyl-5-(pyridin-4-yl)thiophene in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Cyclization occurs, forming the desired compound.
-
Oxadiazole Formation
- React 2-methyl-5-(pyridin-4-yl)thiophene with hydrazine hydrate to form the corresponding hydrazide.
- Cyclize the hydrazide with formic acid to yield 2-methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole .
Industrial Production:
While no specific industrial methods are widely reported, research laboratories typically synthesize this compound using the methods mentioned above.
Analyse Des Réactions Chimiques
Reactivity: 2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various reactions
Common Reagents: Lewis acids, hydrazine hydrate, formic acid.
Major Products: Oxidized, reduced, or substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for potential biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).
Material Science: Used in organic electronics due to its π-conjugated system.
Photophysics: Exhibits fluorescence properties, making it useful in sensors and imaging agents.
Mécanisme D'action
Targets: Specific molecular targets vary based on the application.
Pathways: Interacts with cellular components, influencing biological processes.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of thiophene, pyridine, and oxadiazole moieties sets it apart.
Similar Compounds: Other thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole (CAS935278-68-5).
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-methyl-5-thiophen-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-9-7(10-5)6-2-3-11-4-6/h2-4H,1H3 |
Clé InChI |
SFISHTMNADODLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119864.png)
![Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11119877.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-3-nitrophenyl acetate](/img/structure/B11119891.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11119895.png)

![1-(4-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119899.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11119901.png)

![bis(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11119916.png)

![2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11119924.png)
![2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11119925.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11119934.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11119939.png)
